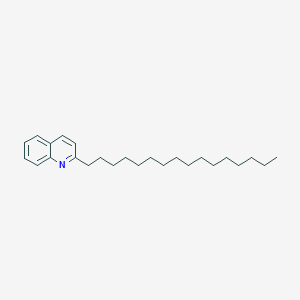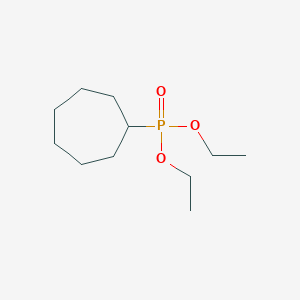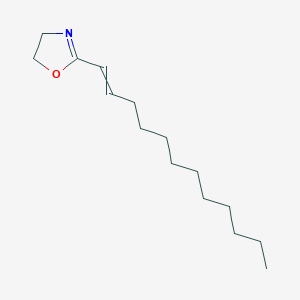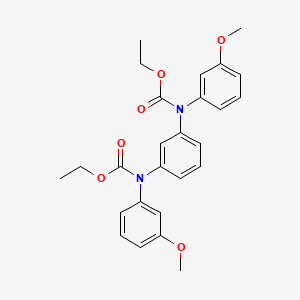
Phosphonic acid, (3-pyridinylethynyl)-, diethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphonic acid, (3-pyridinylethynyl)-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid group and a pyridinylethynyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (3-pyridinylethynyl)-, diethyl ester typically involves the reaction of diethyl phosphite with an appropriate pyridinylethynyl derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
Phosphonic acid, (3-pyridinylethynyl)-, diethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of phosphonic acid derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acids or bases, such as hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Hydrolysis: Yields phosphonic acid and ethanol.
Oxidation: Produces oxidized phosphonic acid derivatives.
Substitution: Results in substituted pyridinylethynyl phosphonic acid esters.
科学研究应用
Phosphonic acid, (3-pyridinylethynyl)-, diethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of phosphatases.
Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Utilized in the development of novel materials, such as flame retardants and plasticizers.
作用机制
The mechanism of action of phosphonic acid, (3-pyridinylethynyl)-, diethyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
相似化合物的比较
Similar Compounds
- Phosphonic acid, (2-pyridinylethynyl)-, diethyl ester
- Phosphonic acid, (4-pyridinylethynyl)-, diethyl ester
- Phosphonic acid, (3-pyridinylmethyl)-, diethyl ester
Uniqueness
Phosphonic acid, (3-pyridinylethynyl)-, diethyl ester is unique due to the specific positioning of the pyridinylethynyl group, which can influence its reactivity and interaction with molecular targets. This unique structure may confer distinct biological and chemical properties compared to its analogs.
属性
CAS 编号 |
63671-84-1 |
|---|---|
分子式 |
C11H14NO3P |
分子量 |
239.21 g/mol |
IUPAC 名称 |
3-(2-diethoxyphosphorylethynyl)pyridine |
InChI |
InChI=1S/C11H14NO3P/c1-3-14-16(13,15-4-2)9-7-11-6-5-8-12-10-11/h5-6,8,10H,3-4H2,1-2H3 |
InChI 键 |
WGSJIYGIKVGWIJ-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(C#CC1=CN=CC=C1)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Pyridinium, 3-(aminocarbonyl)-1-[(4-methoxyphenyl)methyl]-, chloride](/img/structure/B14490120.png)


![[1-(3,4-Dimethoxyphenyl)cyclopentyl]acetyl chloride](/img/structure/B14490133.png)
![1-[2-(Ethenyloxy)ethyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14490134.png)





![3-(3-Chlorophenyl)-1-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B14490192.png)

